Ethyl 2-amino-5-bromo-3-ethylbenzoate
Overview
Description
Ethyl 2-amino-5-bromo-3-ethylbenzoate: is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It belongs to the class of benzoates and is characterized by the presence of an amino group, a bromine atom, and an ethyl group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-bromo-3-ethylbenzoate typically involves the bromination of 3-ethylbenzoic acid followed by esterification and amination reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is achieved by reacting the brominated product with ethanol in the presence of a strong acid like sulfuric acid. Finally, the amination is performed using ammonia or an amine source under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-bromo-3-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KOH, or NaOEt in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 2-amino-5-hydroxy-3-ethylbenzoate or 2-amino-5-alkoxy-3-ethylbenzoate.
Oxidation: Formation of 2-nitro-5-bromo-3-ethylbenzoate or 2-nitroso-5-bromo-3-ethylbenzoate.
Reduction: Formation of 2-amino-5-bromo-3-ethylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-amino-5-bromo-3-ethylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-bromo-3-ethylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-5-bromo-3-ethylbenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-ethylbenzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 2-amino-5-chloro-3-ethylbenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
Ethyl 2-amino-5-bromo-3-methylbenzoate: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-ethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-7-5-8(12)6-9(10(7)13)11(14)15-4-2/h5-6H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXLTVQYJESOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288452 | |
Record name | Ethyl 2-amino-5-bromo-3-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34921-62-5 | |
Record name | Ethyl 2-amino-5-bromo-3-ethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34921-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-bromo-3-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-5-bromo-3-ethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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